Product packaging for H-Arg-Lys-OH(Cat. No.:CAS No. 40968-46-5)

H-Arg-Lys-OH

Cat. No.: B1472536
CAS No.: 40968-46-5
M. Wt: 302.37 g/mol
InChI Key: JQFZHHSQMKZLRU-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dipeptidic Nature and Significance in Peptidic Systems

A dipeptide is an organic compound created from two amino acids, which can be identical or different. atamanchemicals.com In the case of Arginyllysine, the two constituent amino acids are linked by a peptide bond. This covalent chemical bond is formed when the carboxyl group of one amino acid reacts with the amino group of another, releasing a molecule of water. The resulting Arg-Lys dipeptide possesses a distinct molecular structure and set of properties.

The significance of Arginyllysine within larger peptidic and protein systems is substantial. Both arginine and lysine (B10760008) are characterized by their positively charged side chains at physiological pH. wikipedia.orgpressbooks.pub This abundance of positive charge allows Arginyllysine residues within a protein to engage in important electrostatic interactions, such as salt bridges with negatively charged amino acids like aspartate and glutamate (B1630785). These interactions are crucial for stabilizing the three-dimensional structure of proteins. wikipedia.org

Furthermore, the presence of arginine and lysine residues is often critical in the active sites of enzymes and the binding sites of proteins. nih.gov Their positive charges can facilitate interactions with negatively charged substrates, cofactors, or other biomolecules. For instance, the guanidinium (B1211019) group of arginine is particularly adept at forming multiple hydrogen bonds, making it ideal for binding phosphate (B84403) groups on molecules like DNA and RNA. nih.gov While lysine also has a positive charge, its single amino group offers more limited hydrogen bonding potential compared to arginine's guanidinium group. The combination of both in a dipeptidic unit or as adjacent residues in a protein sequence can create a localized region of high positive charge, influencing protein function, stability, and interactions with other molecules. nih.gov

Historical Trajectories of Academic Inquiry into Arginyllysine

The academic inquiry into Arginyllysine is intrinsically linked to the broader history of peptide and protein chemistry. Initial research focused on the fundamental properties of its constituent amino acids, arginine and lysine, both of which were identified and studied in the late 19th and early 20th centuries. The elucidation of the peptide bond by Emil Fischer in the early 1900s laid the groundwork for understanding how these amino acids could link together to form dipeptides and larger protein structures.

More direct investigation into Arginyllysine and other dipeptides emerged as techniques for peptide synthesis and analysis became more sophisticated throughout the 20th century. The development of methods for solid-phase peptide synthesis, pioneered by Robert Bruce Merrifield in the 1960s, revolutionized the ability of researchers to create specific peptide sequences like Arginyllysine for detailed study.

In recent decades, research involving Arginyllysine has expanded into various specialized fields. Scientists are exploring its role in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides. google.jegoogle.com.na The unique properties of the Arginyllysine sequence have also made it a subject of interest in the development of drug delivery systems, particularly those involving cell-penetrating peptides, which are often rich in arginine and lysine. nih.gov The study of Arginyllysine continues to evolve as new analytical technologies and a deeper understanding of cellular and molecular biology provide new avenues for investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N6O3 B1472536 H-Arg-Lys-OH CAS No. 40968-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N6O3/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFZHHSQMKZLRU-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423793
Record name Arginyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arginyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

40968-46-5
Record name Arginyllysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40968-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arginyllysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028714
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolic Intermediacy: Biosynthesis and Catabolism of Arginyllysine Constituent Amino Acids

The synthesis of L-arginine and L-lysine involves complex and varied enzymatic pathways that differ across the biological kingdoms. These pathways are critical as they produce essential building blocks for proteins and precursors for other vital biomolecules.

Comparative Analysis of Biosynthetic Routes Across Organisms

The biosynthesis of L-lysine is a classic example of evolutionary divergence, with two primary pathways found in nature: the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. wikipedia.orgscispace.com The DAP pathway is prevalent in bacteria and plants, starting from aspartate. wikipedia.orgontosight.ainih.gov In contrast, the AAA pathway is utilized by higher fungi, yeasts, and euglenoids, and it begins with α-ketoglutarate, an intermediate of the citric acid cycle. wikipedia.orgmdpi.commdpi.com Interestingly, some organisms like the extremophilic bacterium Thermus thermophilus also utilize a variant of the AAA pathway, suggesting it might be more widespread in prokaryotes than initially thought. wikipedia.orgnih.gov This bacterium, along with some archaea, employs a unique version where the latter half of the pathway resembles the initial steps of arginine biosynthesis from glutamate (B1630785). nih.govmdpi.com

Arginine biosynthesis also displays variability, though it generally proceeds from glutamate. asm.org In prokaryotes, two main routes have evolved for the initial steps: a linear pathway where N-acetylglutamate is synthesized by N-acetylglutamate synthase (NAGS), and a more energetically favorable cyclic pathway. nih.govnih.gov The cyclic pathway, found in most prokaryotic and eukaryotic microbes, uses ornithine acetyltransferase (ArgJ) to recycle the acetyl group from N-acetylornithine back to glutamate. nih.gov In plants, arginine synthesis also follows a cyclic pathway involving acetylated intermediates within the plastids. nih.govresearchgate.net

Table 1: Comparative Overview of Lysine (B10760008) and Arginine Biosynthetic Pathways

Amino Acid Pathway Name Starting Substrate(s) Predominant Organisms
L-Lysine Diaminopimelate (DAP) Pathway Aspartate, Pyruvate Bacteria, Plants, Algae wikipedia.orgmdpi.combiorxiv.org
α-Aminoadipate (AAA) Pathway α-Ketoglutarate, Acetyl-CoA Fungi, Yeasts, Euglenoids, some Archaea wikipedia.orgmdpi.comresearchgate.net
L-Arginine Linear Pathway L-Glutamate Some Bacteria nih.gov
Cyclic Pathway L-Glutamate Most Bacteria, Archaea, Plants nih.govnih.gov

Enzymology and Genetic Regulation of Arginine Anabolism

The anabolic pathway of arginine from glutamate is a multi-step enzymatic process subject to intricate regulation.

In prokaryotes, the synthesis of arginine from glutamate involves eight enzymatic steps. asm.orgnih.gov The initial conversion to ornithine proceeds through several N-acetylated intermediates to prevent spontaneous cyclization into proline. nih.gov The L-arginine biosynthesis pathway consists of eight enzymes that convert L-glutamate to L-arginine. cam.ac.ukcancer.gov

The key enzymes in the conversion of glutamate to ornithine are:

N-acetylglutamate synthase (ArgA) or Ornithine acetyltransferase (ArgJ): Initiates the pathway by acetylating glutamate. nih.govasm.org

N-acetylglutamate kinase (ArgB): Phosphorylates N-acetylglutamate. cancer.govasm.org This step is a major site of allosteric regulation by the end-product, arginine. mdpi.com

N-acetyl-gamma-glutamyl-phosphate reductase (ArgC): Reduces the product of the ArgB reaction. asm.orgresearchgate.net

N-acetylornithine aminotransferase (ArgD): Transfers an amino group to the intermediate. asm.orgasm.org

Once ornithine is formed, it is converted to citrulline by ornithine transcarbamylase (OTC), also known as ArgF in E. coli. mdpi.comasm.org This enzyme catalyzes the transfer of a carbamoyl (B1232498) group from carbamoyl phosphate (B84403) to ornithine. asm.org The final steps to produce arginine are catalyzed by argininosuccinate (B1211890) synthase (ArgG) and argininosuccinate lyase (ArgH). asm.org The genes encoding these enzymes (e.g., argB, argC, argD, argF) are often organized in operons or regulons, subject to repression by arginine. asm.orgresearchgate.netasm.org

Beyond its role in de novo synthesis, arginine can be regenerated from citrulline in a process crucial for both the urea (B33335) cycle and nitric oxide (NO) synthesis. nih.govembopress.org While the complete urea cycle is primarily hepatic, the enzymes for arginine recycling are widely expressed in other tissues. nih.gove-century.us In the context of NO synthesis, nitric oxide synthase (NOS) converts arginine to NO and citrulline. nih.govnih.gov This citrulline can then be recycled back to arginine to sustain NO production, a pathway known as the citrulline-NO cycle. e-century.usfrontiersin.org

This recycling is accomplished by the sequential action of two cytosolic enzymes:

Argininosuccinate synthase (ASS): Condenses citrulline with aspartate to form argininosuccinate. embopress.orge-century.us

Argininosuccinate lyase (ASL): Cleaves argininosuccinate into arginine and fumarate. embopress.orge-century.us

The co-induction of these enzymes with inducible NOS (iNOS) under inflammatory conditions, such as in the presence of lipopolysaccharide (LPS), highlights the importance of this recycling pathway for maintaining arginine supply for prolonged NO synthesis. nih.govfrontiersin.org

L-Glutamate to L-Arginine Conversion Enzymes (e.g., ArgB, ArgC, ArgD, ArgF)

Enzymology and Genetic Regulation of Lysine Anabolism

Lysine biosynthesis is essential for organisms that cannot obtain it from their diet, and its regulation is critical for cellular economy.

The Diaminopimelate (DAP) pathway is the primary route for lysine synthesis in bacteria and plants. wikipedia.orgontosight.ainih.gov This pathway starts with aspartate and can be divided into several variants (succinylase, acetylase, aminotransferase, and dehydrogenase) which differ in the steps leading to the key intermediate, meso-diaminopimelate (mDAP). wikipedia.orgnih.gov The mDAP intermediate is not only the precursor to lysine but is also a crucial component for cross-linking in the peptidoglycan cell wall of most Gram-negative bacteria. nih.govcabidigitallibrary.org

The initial and rate-limiting step of the DAP pathway is catalyzed by dihydrodipicolinate synthase (DHDPS) . researchgate.netontosight.ai This enzyme condenses L-aspartate-4-semialdehyde with pyruvate. researchgate.net DHDPS is a key regulatory point, subject to allosteric feedback inhibition by the final product, L-lysine. ontosight.airesearchgate.net

The general sequence of the aminotransferase variant of the DAP pathway, common in plants, involves the following key enzymes: researchgate.netpublish.csiro.au

Aspartate kinase: Phosphorylates aspartate.

Aspartate-semialdehyde dehydrogenase: Reduces aspartyl-phosphate to aspartate-semialdehyde.

Dihydrodipicolinate synthase (DHDPS): Catalyzes the condensation to form 4-hydroxy-2,3,4,5-tetrahydrodipicolinic acid. researchgate.net

Dihydrodipicolinate reductase (DHDPR): Reduces the intermediate to 2,3,4,5-tetrahydrodipicolinate. researchgate.net

Diaminopimelate aminotransferase (DAPAT): A transamination reaction to yield L,L-diaminopimelate. researchgate.net

Diaminopimelate epimerase (DAPE): Converts L,L-DAP to meso-DAP. researchgate.net

Diaminopimelate decarboxylase (DAPDC or LysA): The final, irreversible step which removes a carboxyl group from meso-DAP to produce L-lysine. wikipedia.orgresearchgate.net

Regulation of the DAP pathway occurs at multiple levels. Besides the feedback inhibition of DHDPS, the synthesis of enzymes like aspartate kinase and diaminopimelate decarboxylase can be repressed by lysine. ontosight.aimicrobiologyresearch.org In some bacteria, regulation also occurs through RNA riboswitches, where a highly conserved RNA element in the leader sequence of lysine biosynthesis genes (the LYS element) can directly bind lysine to terminate transcription. nih.gov

Table 2: Key Enzymes in Arginine and Lysine Biosynthesis

Pathway Enzyme Gene (E. coli) Function
Arginine Biosynthesis N-acetylglutamate kinase argB Phosphorylates N-acetylglutamate cancer.govasm.org
N-acetyl-gamma-glutamyl-phosphate reductase argC Reduces N-acetyl-gamma-glutamyl-phosphate asm.orgresearchgate.net
N-acetylornithine aminotransferase argD Catalyzes transamination step asm.orgasm.org
Ornithine transcarbamylase (OTC) argF Converts ornithine to citrulline mdpi.comasm.org
Argininosuccinate synthase argG Condenses citrulline and aspartate asm.org
Argininosuccinate lyase argH Cleaves argininosuccinate to arginine asm.org
Citrulline-Arginine Recycling Argininosuccinate synthase ASS Recycles citrulline to argininosuccinate embopress.orge-century.us
Argininosuccinate lyase ASL Cleaves argininosuccinate to arginine embopress.orge-century.us
Lysine Biosynthesis (DAP) Dihydrodipicolinate synthase dapA First committed step, feedback inhibited by lysine researchgate.netontosight.ai
Dihydrodipicolinate reductase dapB Reduces dihydrodipicolinate researchgate.net
Diaminopimelate aminotransferase dapC/dapL Transamination to form L,L-DAP researchgate.net
Diaminopimelate epimerase dapF Converts L,L-DAP to meso-DAP researchgate.net
Diaminopimelate decarboxylase lysA Final step, decarboxylates meso-DAP to L-lysine wikipedia.orgresearchgate.net
α-Aminoadipate (AAA) Pathway for Lysine Synthesis

The α-Aminoadipate (AAA) pathway represents a significant route for the biosynthesis of L-lysine, particularly in higher fungi, some yeast species, and euglenids. wikipedia.orgmdpi.com This pathway is biochemically distinct from the diaminopimelate (DAP) pathway found in bacteria and plants. tandfonline.comresearchgate.net The exclusivity of the AAA pathway to these organisms makes it a potential target for the development of specific antimicrobial agents. wikipedia.orgmdpi.com

The synthesis of lysine via the AAA pathway begins with the condensation of acetyl-CoA and α-ketoglutarate, which is an intermediate in the citric acid cycle. wikipedia.org This initial reaction is catalyzed by homocitrate synthase. wikipedia.org The resulting homocitrate undergoes a series of enzymatic conversions, mirroring some steps of the citric acid cycle, to form homoaconitate and then homoisocitrate. wikipedia.org Homoisocitrate is subsequently decarboxylated by homoisocitrate dehydrogenase to yield α-ketoadipate. wikipedia.org

A key step in the pathway is the addition of a nitrogen atom from glutamate to α-ketoadipate, a reaction catalyzed by aminoadipate aminotransferase, which forms α-aminoadipate—the compound that lends its name to the pathway. wikipedia.org This intermediate is then reduced by aminoadipate reductase to α-aminoadipate-δ-semialdehyde. tandfonline.com The final steps involve the reaction of this semialdehyde with glutamate, catalyzed by a class of saccharopine dehydrogenase, to form saccharopine. wikipedia.org A second saccharopine dehydrogenase then cleaves saccharopine to produce L-lysine and α-ketoglutarate. wikipedia.org Interestingly, the degradation of lysine in some organisms proceeds through the same intermediates but in the reverse order. wikipedia.org

Recent research has also identified the presence of the AAA pathway in some bacteria, such as those of the genus Thermus, suggesting a broader distribution than previously understood. wikipedia.orgbiorxiv.org

Functional Independence and Specialization of Arginine and Lysine Biosynthetic Pathways

The biosynthetic pathways for arginine and lysine, while evolutionarily related, demonstrate a high degree of functional independence and specialization in many organisms. nih.govasm.org This specialization is a key area of research for understanding microbial metabolism and evolution. nih.govasm.orgresearchgate.net

Studies in the haloarchaeon Natrinema gari J7-2 have provided significant insights into this functional separation. nih.govasm.org This organism utilizes the ArgW-mediated pathway for arginine biosynthesis and the diaminopimelate (DAP) pathway for lysine biosynthesis. nih.govasm.org Through genetic knockout experiments, it was demonstrated that the genes involved in each pathway are specific to the synthesis of their respective amino acid. For instance, the deletion of genes such as argW, argX, argB, and argD resulted in an arginine auxotrophic phenotype, meaning the organism could no longer synthesize its own arginine. nih.govresearchgate.net Conversely, a knockout of the dapB gene led to a lysine auxotrophic phenotype. nih.gov

This functional independence is further highlighted by the lack of cross-complementation between homologous enzymes in the two pathways. nih.gov For example, in N. gari J7-2, the function of ArgB in arginine synthesis cannot be compensated for by its evolutionary counterpart, Ask, in the DAP pathway for lysine synthesis. nih.gov Similarly, the ArgD enzyme in this organism is specific to arginine biosynthesis, unlike in Escherichia coli where it functions in both arginine and lysine synthesis. nih.govresearchgate.net

Moreover, N. gari J7-2 is unable to utilize α-aminoadipate (AAA) to synthesize lysine, a capability seen in some hyperthermophilic archaea that possess a bifunctional pathway for both arginine and lysine synthesis. nih.gov This indicates a high degree of specialization in the arginine and lysine biosynthetic pathways of N. gari J7-2, where the enzymes have evolved to be highly specific for their substrates. nih.govasm.org The ArgX protein, for example, has been identified as a key determinant of substrate specificity in the ArgW-mediated pathway, acting on glutamate for arginine synthesis but not on AAA for potential lysine synthesis. nih.govasm.org

This clear separation of pathways underscores the distinct metabolic regulation and evolutionary trajectories of arginine and lysine biosynthesis in various microorganisms.

Catabolic Pathways of L-Arginine and L-Lysine

The breakdown of L-arginine and L-lysine is as crucial as their synthesis for maintaining cellular homeostasis. These catabolic pathways not only serve to remove excess amino acids but also provide intermediates for other metabolic processes.

Diverse Enzymatic Degradation Mechanisms for Arginine

L-arginine can be catabolized through several different enzymatic pathways, reflecting its central role in nitrogen metabolism. The specific pathway utilized often depends on the organism and the physiological conditions.

The arginase pathway is a major route for arginine degradation in many organisms. Arginase catalyzes the hydrolysis of arginine to ornithine and urea. From ornithine, several variant pathways can proceed:

ARGASEDEG-PWY (Arginine degradation via arginase and ornithine transaminase): In this pathway, ornithine is converted to glutamate-γ-semialdehyde by ornithine aminotransferase. This intermediate can then be further metabolized.

ARG-PRO-PWY (Arginine to proline pathway): Ornithine derived from the arginase reaction can serve as a precursor for the synthesis of proline. Ornithine is cyclized and reduced to form proline.

ARG-GLU-PWY (Arginine to glutamate pathway): Ornithine can be converted to glutamate through a series of reactions initiated by ornithine aminotransferase, which produces glutamate-γ-semialdehyde. This is then oxidized to glutamate.

These pathways highlight the metabolic versatility of arginine, connecting its catabolism to the synthesis of other amino acids.

The arginine deiminase pathway is a key anaerobic pathway for arginine degradation, particularly in bacteria. This pathway consists of three enzymatic steps:

Arginine deiminase: Converts arginine to citrulline and ammonia (B1221849).

Ornithine transcarbamoylase: Catalyzes the phosphorolytic cleavage of citrulline to produce ornithine and carbamoyl phosphate.

Carbamate kinase: Transfers the phosphate group from carbamoyl phosphate to ADP, generating ATP and carbamate, which then spontaneously decomposes to another molecule of ammonia and carbon dioxide.

This pathway allows organisms to derive energy in the form of ATP from the breakdown of arginine under anaerobic conditions.

In some organisms, arginine can be catabolized via a transamination reaction. An arginine transaminase transfers the α-amino group of arginine to an α-keto acid acceptor, such as α-ketoglutarate, to form α-keto-δ-guanidinovalerate and glutamate. The α-keto-δ-guanidinovalerate can then be further metabolized. This pathway provides a direct link between arginine catabolism and the central pool of amino acids and keto acids.

Arginine-Succinyltransferase Pathway

In many prokaryotes, the primary route for arginine catabolism, especially under aerobic conditions, is the Arginine-Succinyltransferase (AST) pathway. researchgate.netasm.orgpnas.org This pathway facilitates the use of arginine as a source of carbon, nitrogen, and energy. researchgate.net The entire process involves a series of enzymatic reactions that convert arginine into glutamate. researchgate.netgenome.jp

The AST pathway is initiated by the enzyme Arginine N-succinyltransferase, which catalyzes the transfer of a succinyl group from succinyl-CoA to arginine, forming N2-succinylarginine. genome.jpebi.ac.uk The pathway then proceeds through several intermediates, including N2-succinylornithine, N-succinylglutamate 5-semialdehyde, and N-succinylglutamate, ultimately yielding glutamate and succinate (B1194679). pnas.orgresearchgate.net The enzymes of the AST pathway are often encoded by genes arranged in an operon, known as the ast operon. researchgate.netnih.gov

This pathway is particularly significant in bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii. researchgate.netpnas.orgnih.gov In E. coli, the AST pathway is essential for the aerobic catabolism of arginine, especially under conditions of nitrogen limitation, and its disruption prevents the utilization of arginine. nih.gov Similarly, in the nosocomial pathogen A. baumannii, the AST pathway is the predominant route for arginine breakdown and is crucial for its virulence. researchgate.netasm.org Studies have shown that mutants lacking a functional AST pathway are unable to use arginine as a carbon source and exhibit reduced virulence in infection models. researchgate.net

The regulation of the AST pathway can differ between organisms. In E. coli, the pathway is induced by nitrogen limitation. nih.gov In A. baumannii, the virulence regulator GacA has been identified as a positive regulator of the ast operon. researchgate.net

StepEnzymeSubstrateProduct
1Arginine N-succinyltransferaseL-arginine + succinyl-CoAN2-succinyl-L-arginine
2N-succinylarginine dihydrolaseN2-succinyl-L-arginineN2-succinyl-L-ornithine
3Succinylornithine transaminaseN2-succinyl-L-ornithineN-succinylglutamate 5-semialdehyde
4Succinylglutamate-semialdehyde dehydrogenaseN-succinylglutamate 5-semialdehydeN-succinyl-L-glutamate
5Succinylglutamate desuccinylaseN-succinyl-L-glutamateL-glutamate + succinate

Lysine Degradation Pathways and Associated Intermediates

The degradation of lysine is complex, with multiple pathways existing across different organisms and even within different cellular compartments.

In mammals, lysine degradation primarily occurs in the mitochondria of the liver via two main routes: the saccharopine pathway and the pipecolic acid pathway. familiasga.com The saccharopine pathway is considered the major route and begins with the condensation of lysine and α-ketoglutarate to form saccharopine, a reaction catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS). familiasga.com Saccharopine is then converted to α-aminoadipic semialdehyde (AASA), which is further metabolized to α-aminoadipate and eventually to acetyl-CoA. familiasga.com The alternative pipecolic acid pathway involves the conversion of L-lysine to L-pipecolic acid, which is then metabolized to α-ketoadipic acid. familiasga.comontosight.ai

In bacteria, lysine catabolism is more diverse. Pseudomonas putida, for instance, utilizes at least two interconnected pathways to break down L-lysine. nih.gov One pathway proceeds through δ-aminovalerate (AMV) as a key intermediate, while the other involves the conversion of L-lysine to D-lysine, which is then metabolized via pipecolate and aminoadipate. nih.govresearchgate.net Both pathways ultimately channel metabolites into the Krebs cycle. researchgate.net The genes for these pathways are distributed across the chromosome, allowing for flexible metabolic responses to different nutritional conditions. nih.gov

In Escherichia coli, a recently elucidated pathway shows lysine being catabolized to succinate through glutarate and L-2-hydroxyglutarate as key intermediates. nih.gov This pathway involves the enzyme CsiD, a dioxygenase that hydroxylates glutarate, and LhgO, a dehydrogenase that converts L-2-hydroxyglutarate to α-ketoglutarate. nih.govuniprot.org

PathwayOrganism/LocationKey IntermediatesFinal Product(s)
Saccharopine Pathway Mammalian MitochondriaSaccharopine, α-aminoadipic semialdehyde (AASA), α-aminoadipateAcetyl-CoA
Pipecolic Acid Pathway Mammalian Mitochondria, Cytosol, PeroxisomeL-pipecolate, α-ketoadipic acidAcetyl-CoA
Aminovalerate (AMV) Pathway Pseudomonas putidaδ-aminovaleramide, δ-aminovalerate (AMV), glutarate semialdehyde, glutarateKrebs Cycle Intermediates
Aminoadipate (AMA) Pathway Pseudomonas putidaD-lysine, L-pipecolate, aminoadipate, α-ketoadipateα-ketoglutarate
Glutarate/L-2-hydroxyglutarate Pathway Escherichia coliCadaverine, Glutarate, L-2-hydroxyglutarateSuccinate

Physiological Implications of Arginine and Lysine Catabolism in Cellular Nitrogen Homeostasis

Arginine and lysine are among the most nitrogen-rich amino acids, and their catabolism plays a critical role in maintaining cellular nitrogen homeostasis. nih.govfrontiersin.org When other nitrogen sources are scarce, cells can break down these amino acids to liberate ammonia, which can then be assimilated into essential nitrogenous compounds like glutamate and glutamine. nih.gov

The AST pathway in bacteria is a prime example of how arginine catabolism is directly linked to nitrogen balance. nih.gov This pathway is typically induced under nitrogen-limiting conditions, allowing bacteria to utilize arginine as a sole nitrogen source. nih.govresearchgate.net The degradation of arginine to glutamate not only provides a key nitrogen donor for various biosynthetic reactions but also releases ammonia, which is crucial for growth when external ammonia is unavailable. nih.gov

Similarly, the various lysine degradation pathways contribute to the cellular nitrogen pool. In P. putida, the ability to use lysine as a sole source of both carbon and nitrogen underscores its importance in nutritional flexibility. nih.govasm.org In plants, arginine is a major storage and transport form for organic nitrogen due to its high nitrogen-to-carbon ratio. frontiersin.org Its catabolism serves to mobilize these nitrogen stores to support growth and development, especially during germination or when external nitrogen is limited. frontiersin.org

The interplay between arginine and lysine metabolism also has physiological implications. In some organisms, high levels of lysine can interfere with arginine metabolism. For example, lysine can compete with arginine for cellular uptake and can also inhibit arginase, an enzyme in a different arginine degradation pathway. nih.govredalyc.org This antagonistic relationship highlights the complex regulatory networks that govern amino acid metabolism to maintain cellular homeostasis. nih.gov The breakdown of both amino acids ultimately feeds carbon skeletons into central metabolic pathways like the TCA cycle, linking nitrogen balance directly with cellular energy status. nih.govlibretexts.org

Enzymatic Proteolysis and Arginyllysine Bond Specificity

Factor D-Mediated Cleavage of Arginyllysine Bonds within Complement System Components

The complement system is a crucial part of the innate immune system, and its alternative pathway (AP) provides a rapid amplification loop for immune surveillance and response. Central to this pathway is Factor D, a highly specific serine protease that circulates in the blood in its mature, active form. frontiersin.orgnih.govnih.gov Its primary known function is the cleavage of an Arginyl-Lysine bond within complement Factor B, a critical activation step for the entire alternative pathway. complementtech.comcreative-biolabs.comuniprot.orgcomplementtech.com

Factor D exhibits remarkable substrate specificity. nih.govcomplementtech.com It only cleaves Factor B when the latter is complexed with a form of complement component C3, either C3b or its hydrolyzed form, C3(H₂O). creative-biolabs.comnih.govcreative-biolabs.com This complex formation induces a conformational change in Factor B, exposing a specific peptide bond for cleavage by Factor D. frontiersin.orgnih.gov

The cleavage occurs precisely between Arginine-233 (Arg233) and Lysine-234 (Lys234) in the Factor B polypeptide chain. complementtech.comcomplementtech.com This proteolytic event splits Factor B into two fragments:

Ba fragment: A 33,000 Da fragment from the N-terminus that is released into the fluid phase. complementtech.com

Bb fragment: A 60,000 Da fragment from the C-terminus that remains bound to C3b. complementtech.comnih.gov

The Bb fragment is the catalytically active subunit of the newly formed C3 convertase enzyme. nih.gov The extreme specificity of Factor D is highlighted by its inability to cleave other protein substrates or even free Factor B, ensuring that complement activation is tightly controlled and localized to appropriate surfaces where C3b is deposited. frontiersin.orgnih.gov

Table 1: Factor D-Mediated Cleavage of Factor B

Enzyme Substrate Complex Cleavage Site Products

The formation of the C3bBb complex, the C3 convertase of the alternative pathway, is the direct result of Factor D's action. frontiersin.orgcreative-biolabs.com This enzyme is pivotal for both the initiation and the massive amplification of the complement response. frontiersin.orgcomplementtech.com

C3 Convertase Activity: The C3bBb enzyme cleaves numerous molecules of C3 into C3a (an inflammatory mediator) and C3b. creative-biolabs.comnih.gov Newly generated C3b can then covalently bind to nearby surfaces, leading to opsonization and creating new sites for Factor B binding. frontiersin.orgcreative-biolabs.com

Amplification Loop: Each new C3b molecule can bind another Factor B, which is then cleaved by Factor D to form another C3 convertase. complementtech.comnih.gov This cycle, known as the amplification loop, allows for a rapid and exponential increase in C3b deposition on a target surface, such as a pathogen. complementtech.com

C5 Convertase Formation: The C3 convertase (C3bBb) can bind an additional C3b molecule to form the C5 convertase of the alternative pathway, designated C3bBbC3b or (C3b)₂Bb. frontiersin.orgnih.gov This complex is responsible for cleaving complement component C5 into C5a (a potent anaphylatoxin) and C5b. The generation of C5b initiates the final steps of the complement cascade, leading to the assembly of the Membrane Attack Complex (MAC), which can lyse target cells. creative-biolabs.com

Therefore, the specific cleavage of the Arginyl-Lysine bond in Factor B by Factor D is the rate-limiting and essential catalytic step that drives the formation of the C3 and C5 convertases, underpinning the powerful effector functions of the alternative complement pathway. frontiersin.orgcomplementtech.com

Mechanism of Factor B Activation by Factor D

OmpT Protease Substrate Specificity for Arginyllysine Motifs

OmpT is an outer membrane endopeptidase found in Escherichia coli and other gram-negative bacteria. researchgate.netwikipedia.org It belongs to a family of proteases known as omptins. wikipedia.org OmpT displays a distinct substrate specificity, preferentially cleaving peptide bonds between consecutive basic amino acids. researchgate.net This includes the Arginyl-Lysine (Arg-Lys) motif. researchgate.netgoogle.com

The enzyme's active site is anionic, which contributes to its preference for positively charged residues in its substrates. wikipedia.org Research using synthetic peptides and phage display libraries has elucidated the specificity of OmpT. nih.gov It exhibits a strong preference for Arginine at the P1 position (the residue immediately preceding the cleavage site) and a slightly less stringent, but still strong, preference for a basic residue like Arginine or Lysine (B10760008) at the P1' position (the residue immediately following the cleavage site). nih.govuh.edu Consequently, Arg-Lys represents a canonical cleavage site for OmpT. researchgate.net The specificity of OmpT is not limited to the P1 and P1' positions; residues within a six-amino-acid window (P4 to P2') also contribute to substrate binding and efficient cleavage. nih.gov

Table 2: OmpT Substrate Preference

Enzyme Preferred P1 Residue Preferred P1' Residue Common Cleavage Motifs

The ability of OmpT to cleave at dibasic sites like Arg-Lys is relevant to bacterial pathogenesis, as it can degrade antimicrobial peptides produced by the host, which are often rich in basic residues. researchgate.net

Broader Context of Arginyllysine Cleavage in Cellular Protein Processing and Regulation

The cleavage of peptide bonds following pairs of basic amino acids, including Arg-Lys, is a widespread and fundamental mechanism for protein maturation and activation in virtually all organisms. mdpi.comassaygenie.com This type of processing is not random but is carried out by specific endoproteases that recognize these motifs to convert inactive precursor proteins (proproteins) into their biologically active forms. ubc.ca

One of the most well-characterized families of enzymes involved in this process is the proprotein convertases (PCs), such as furin. nih.gov Furin and other PCs are crucial for activating a vast array of proteins that travel through the secretory pathway. nih.gov They typically recognize and cleave at the C-terminal side of a consensus motif, Arg-X-Lys/Arg-Arg (RXK/RR). nih.gov This demonstrates that the Arg-Lys sequence, often with a specific neighboring context, can serve as a signal for processing within the constitutive secretory pathway of non-endocrine cells. nih.gov

Trypsin, a well-known digestive serine protease, also exhibits a classic specificity for cleaving peptide bonds at the carboxyl side of lysine and arginine residues, making it a key tool in protein sequencing and proteomics. mdpi.com While less specific than enzymes like Factor D, its action underscores the general susceptibility of peptide bonds involving basic residues to proteolytic attack.

Table 3: Compound Names Mentioned

Compound Name
Arginine
Arginyllysine
Factor B
Factor D
Furin
Lysine
OmpT

Arginyllysine in Protein Bioconjugation and Post Translational Modification Systems

Post-Translational Modifications (PTMs) of Arginine and Lysine (B10760008) Residues

The functional versatility of proteins is vastly expanded by PTMs, which involve the covalent addition of chemical groups to amino acid side chains. nih.gov Arginine and lysine are among the most frequently modified residues, with methylation being a key regulatory PTM for both. nih.govnih.gov

Protein methylation is a widespread PTM where methyl groups are transferred from the donor molecule S-adenosyl-L-methionine (SAM) to arginine or lysine residues. nih.govtandfonline.comwikipedia.org This reaction is catalyzed by two distinct families of enzymes: Protein Arginine Methyltransferases (PRMTs) and Protein Lysine Methyltransferases (PKMTs). tandfonline.commdpi.com

Protein Arginine Methyltransferases (PRMTs): These enzymes catalyze the transfer of one or two methyl groups to the guanidino nitrogen atoms of arginine residues. wikipedia.orgmdpi.com There are nine known PRMTs in humans, which are classified into three types based on the methylation state they produce. wikipedia.orgnih.gov

Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (ADMA). wikipedia.orgnih.gov PRMT1 is the predominant Type I enzyme in mammalian cells. researchgate.net

Type II PRMTs (PRMT5, 9) also form MMA but then add a second methyl group to the other terminal nitrogen, creating symmetric dimethylarginine (SDMA). wikipedia.orgnih.gov

Type III PRMTs (PRMT7) only catalyze the formation of monomethylarginine (MMA). nih.govmdpi.com

Arginine methylation plays a crucial role in a wide array of cellular processes, including transcriptional regulation, DNA damage repair, mRNA splicing, and signal transduction. mdpi.comnih.gov PRMTs methylate both histone and non-histone proteins. mdpi.com For example, PRMT6 mediates the asymmetric dimethylation of Histone H3 at arginine 2 (H3R2me2a), a mark associated with epigenetic gene regulation. nih.gov

Protein Lysine Methyltransferases (PKMTs): These enzymes, also known as histone methyltransferases (HMTs) when acting on histones, transfer one, two, or three methyl groups to the ε-amino group of a lysine residue, creating monomethyl- (Kme1), dimethyl- (Kme2), or trimethyllysine (Kme3). nih.govtandfonline.compnas.org Unlike arginine methylation, lysine methylation can occur in three distinct states, adding another layer of regulatory complexity. pnas.org Most PKMTs belong to a large family containing a catalytic SET domain. tandfonline.compnas.org

Lysine methylation is a cornerstone of epigenetic regulation. mdpi.comtandfonline.com Different methylation states at specific lysine residues on histones are associated with either gene activation or repression. For instance, methylation of histone H3 at lysine 9 (H3K9), primarily catalyzed by the enzyme G9a, is a well-established mark for transcriptional repression. mdpi.com PKMTs also methylate numerous non-histone proteins, such as the tumor suppressor p53, regulating their stability and activity. nih.gov

Table 2: Overview of Protein Arginine and Lysine Methyltransferases

Enzyme Family Abbreviation Methyl Donor Target Residue Methylation States Key Functions
Protein Arginine Methyltransferases PRMTs S-adenosyl-L-methionine (SAM) Arginine Monomethyl (MMA), Asymmetric Dimethyl (ADMA), Symmetric Dimethyl (SDMA). wikipedia.orgnih.gov Gene transcription, DNA repair, mRNA splicing, Signal transduction. mdpi.comnih.gov
Protein Lysine Methyltransferases PKMTs S-adenosyl-L-methionine (SAM) Lysine Monomethyl (Kme1), Dimethyl (Kme2), Trimethyl (Kme3). tandfonline.compnas.org Epigenetic regulation, Transcriptional control, Protein stability. mdpi.comtandfonline.comnih.gov
Specificity and Regulatory Mechanisms of Lysine Methylation

Citrullination of Arginine: Peptidylarginine Deiminases (PADs) and Functional Consequences

Citrullination, or deimination, is an irreversible post-translational modification where a positively charged arginine residue is converted to a neutral citrulline. cytoskeleton.comroyalsocietypublishing.org This reaction is catalyzed by a family of calcium-dependent enzymes called Peptidylarginine Deiminases (PADs). frontiersin.orgnih.gov In mammals, there are five PAD isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) with distinct tissue distributions and substrate specificities. frontiersin.orgfrontiersin.org

The conversion of arginine to citrulline results in the loss of a positive charge and a slight increase in hydrophobicity, which can lead to significant changes in protein structure and function. cytoskeleton.com The functional consequences of citrullination are diverse and include:

Protein Unfolding: The loss of charge can disrupt ionic bonds, leading to protein unfolding and making the protein more susceptible to proteolysis. cytoskeleton.comnih.gov

Altered Protein-Protein Interactions: Citrullination can abolish or create new binding sites for interacting proteins. cytoskeleton.com For example, citrullination of collagen can decrease its interaction with integrins. royalsocietypublishing.org

Regulation of Gene Expression: PADs, particularly PAD4, can be found in the nucleus where they citrullinate histones. oup.comfrontiersin.org Histone citrullination can antagonize arginine methylation and is involved in transcriptional regulation. oup.com For instance, PAD4 can convert methylated arginine back to citrulline, effectively reversing the methylation mark. nih.gov

Immune System Activation: Citrullinated proteins can be recognized as antigens by the immune system, leading to the production of autoantibodies. This is a hallmark of autoimmune diseases like rheumatoid arthritis. frontiersin.org

Neutrophil Extracellular Trap (NET) Formation: Histone hypercitrullination by PAD4 leads to chromatin decondensation, a key step in the formation of NETs, which are web-like structures released by neutrophils to trap pathogens. frontiersin.org

The activity of PAD enzymes is tightly regulated, primarily by intracellular calcium concentrations. nih.gov Under normal physiological conditions, PADs are largely inactive and become activated upon a significant rise in calcium levels. nih.gov

Other Enzymatic Modifications of Arginine (e.g., Phosphorylation, ADP-ribosylation)

Besides methylation and citrullination, arginine residues can undergo other enzymatic modifications that play important roles in cellular signaling. nih.gov

Phosphorylation: While less common than on serine, threonine, or tyrosine, arginine phosphorylation has been identified as a significant PTM. It involves the enzymatic addition of a phosphate (B84403) group to the guanidinium (B1211019) group of arginine. This modification is known to play a role in various cellular processes, including signal transduction.

ADP-ribosylation: This is a reversible PTM where the ADP-ribose moiety from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is transferred to an arginine residue. nih.gov This reaction is catalyzed by ADP-ribosyltransferases (ARTs). nih.gov The addition of the bulky and negatively charged ADP-ribose group can dramatically alter the target protein's properties. nih.gov Arginine ADP-ribosylation is involved in processes like DNA repair and signal transduction. mdpi.comnih.gov The modification can be reversed by specific ADP-ribosylhydrolases (ARHs). nih.govportlandpress.com

Non-Enzymatic Modifications of Arginine (e.g., Carbonylation, Advanced Glycation End-products)

Arginine residues are also susceptible to non-enzymatic modifications, which are often associated with cellular stress and aging. nih.govabcam.com

Carbonylation: This is an irreversible oxidative modification where a carbonyl group (aldehyde or ketone) is introduced into the protein side chain. abcam.com Arginine is one of the primary targets for carbonylation, which is often a marker of oxidative stress-induced protein damage. abcam.com

Advanced Glycation End-products (AGEs): AGEs are formed through a series of non-enzymatic reactions between reducing sugars and the amino groups of proteins, particularly arginine and lysine. nih.govmdpi.com The accumulation of AGEs is associated with aging and the pathogenesis of various diseases, including diabetes and neurodegenerative disorders. nih.govoup.com

Functional Implications of Arginine and Lysine PTMs on Protein Function and Cellular Pathways

The post-translational modification of arginine and lysine residues has profound and wide-ranging effects on nearly every aspect of cellular biology. researchgate.netcreative-proteomics.com These modifications act as molecular switches that fine-tune protein function and orchestrate complex cellular responses. researchgate.net

The functional implications include:

Regulation of Gene Expression: Histone methylation and citrullination are key epigenetic marks that control chromatin structure and accessibility, thereby regulating gene transcription. creative-proteomics.comoup.com Methylation of transcription factors and co-regulators also directly influences their activity. plos.orgoup.com

Signal Transduction: PTMs on signaling proteins can modulate their activity, localization, and interaction with downstream effectors, thereby controlling cellular signaling cascades. creative-proteomics.comcreative-proteomics.com

DNA Damage Response (DDR): Arginine methylation plays a critical role in the DDR by modulating the function of proteins involved in DNA repair. mdpi.com

RNA Processing: Methylation of RNA-binding proteins can influence mRNA splicing, stability, and transport, thereby regulating gene expression at the post-transcriptional level. creative-proteomics.comcreative-proteomics.com

Protein Stability: PTMs can create or mask degradation signals (degrons), thus controlling the stability and turnover of proteins. researchgate.net

Modulation of DNA Binding and Gene Expression

The presence and modification of arginine and lysine residues within DNA-binding domains of proteins are critical for the regulation of gene expression. nih.gov The guanidinium group of arginine, in particular, possesses unique properties that allow it to form extensive hydrogen bond networks and facilitate crucial interactions between proteins and DNA. news-medical.net Post-translational modifications (PTMs) occurring at arginine and lysine residues, such as methylation and acetylation, are known to modulate these interactions and, consequently, gene transcription. nih.govnih.gov

A notable example of this modulation is observed in the Opaque-2 (O2) protein in maize, a transcription factor that regulates the expression of zein (B1164903) storage proteins. nih.gov A specific mutation that substitutes a conserved arginine residue with a lysine within the bZIP DNA-binding domain of the O2 protein results in the loss of specific binding to the zein gene promoters. nih.gov This single amino acid change directly impacts the transcriptional regulation of the zein multigene family, demonstrating the non-interchangeable roles of arginine and lysine in specific DNA-protein recognition. nih.gov

Furthermore, studies on the thermostability of DNA duplexes have shown that both lysine and arginine can modulate the stability of DNA, but they do so in a sequence-dependent manner. plos.org Research using molecular dynamics simulations and melting experiments has demonstrated that these basic amino acids can reduce the stability difference between AT-rich and GC-rich DNA sequences. plos.org This modulation of DNA stability by surrounding amino acids is a fundamental aspect of regulating processes that require DNA strand separation, such as transcription. plos.org The acetylation of lysine residues is another key regulatory mechanism. For instance, acetylation at specific lysine sites in the DNA-binding domain of proteins like p53 and the bacterial histone-like protein HU has been shown to alter DNA-binding specificity and capacity, thereby tuning gene expression. rcsb.orgfrontiersin.org

Table 1: Research Findings on Arginine/Lysine Roles in DNA Binding and Gene Expression

Protein/System Amino Acid Change/Modification Research Finding Impact on Gene Expression Reference
Maize Opaque-2 (O2) Protein Arginine to Lysine substitution in bZIP domain Abolished specific binding to 22-kD zein gene promoters. Altered pattern of zein gene expression; 50% reduction in zein. nih.gov
p53 Tumor Suppressor Acetylation of Lysine-120 in DNA-binding domain Promotes binding to the BAX response element. Promotes transcription of pro-apoptotic genes like bax. rcsb.org
E. coli HUβ Protein Acetylation of Lysine-86 Reduced interaction with short, gapped DNA; enhanced interaction with longer DNA. Implicated in tuning bacterial gene transcription and epigenetic regulation. frontiersin.org
DNA Duplexes Presence of Arginine or Lysine in buffer Differentially stabilizes AT-rich vs. GC-rich duplexes. Modulates DNA stability, a key factor in initiating transcription. plos.org
Regulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, forming the basis of molecular machinery and signaling pathways. wikipedia.org The regulation of these interactions is often achieved through post-translational modifications of specific amino acid residues, which can alter a protein's surface chemistry and conformation, thereby promoting or inhibiting binding with other proteins. nih.gov Arginine and lysine, being frequently exposed on protein surfaces, are key sites for such regulatory PTMs. plos.orgnih.gov

PTMs on arginine residues, such as citrullination and methylation, can significantly alter the structure and charge of the side chain, leading to changes in biological responses, including the modulation of protein-protein interactions. nih.gov The positive charge of arginine is often crucial for electrostatic interactions at PPI interfaces. Modifications that neutralize this charge can disrupt established interactions or create new binding opportunities. news-medical.net Similarly, the acetylation of lysine residues removes the positive charge from its side chain, which can directly interfere with PPIs that are dependent on electrostatic attraction. thermofisher.com

The dynamic nature of these modifications allows for precise temporal and spatial control over cellular events. For example, phosphorylation-dependent recruitment of binding partners is a common mechanism. In one model system using a 14-3-3 scaffold protein, the phosphorylation of a target protein enabled its recruitment into a protein condensate, demonstrating how PTMs can mediate the dynamic assembly and disassembly of protein complexes. nih.gov While not involving arginine or lysine directly in this example, it illustrates the principle that PTMs are a general mechanism for regulating PPIs. nih.gov The dysregulation of PPIs, sometimes due to aberrant PTMs, is associated with numerous diseases, highlighting the importance of this regulatory layer. wikipedia.orgmdpi.com

Influence on Protein Folding, Stability, and Aggregation

The characteristics of arginine and lysine residues significantly influence the folding, stability, and aggregation propensity of proteins. plos.orgnih.gov Arginine's guanidinium group can form a greater number of electrostatic interactions, such as salt bridges and hydrogen bonds, compared to lysine's primary amine. plos.orgnih.govresearchgate.net This structural advantage has been explored in protein stability engineering.

In a detailed study using Green Fluorescent Protein (GFP), researchers mutated up to 14 surface-exposed lysine residues to arginines. plos.orgnih.govresearchgate.net The resulting GFP variant (GFP14R) exhibited significantly enhanced stability against chemical denaturants like urea (B33335) and ionic detergents compared to the control GFP. plos.org The modeled structure of the variant indicated the formation of new, stabilizing salt bridges and hydrogen bonds that increased the protein's rigidity. plos.orgresearchgate.net However, this increased stability came at a cost. The altered electrostatic interactions adversely affected the protein's folding pathway, leading to a lower yield of the correctly folded, functional protein. plos.orgnih.govresearchgate.net

Table 2: Stability of GFP and its Arginine-Substituted Variant (GFP14R) in Ionic Detergents

Ionic Detergent Concentration Half-life of Control GFP (min) Half-life of GFP14R (min) Reference
SDS 0.025% 1.8 3.1 plos.org
SDS 0.050% 0.6 1.1 plos.org
LDAO 0.100% 2.9 4.8 plos.org
LDAO 0.200% 1.3 2.7 plos.org

Data derived from a study on the effect of surface lysine to arginine mutagenesis on Green Fluorescent Protein stability. plos.org

Arginine is also widely used as an excipient to prevent protein aggregation during refolding and storage. nih.govfrontiersin.org Several mechanisms have been proposed for this anti-aggregation effect. One theory suggests that arginine deters aggregation by slowing down the rate of protein-protein association reactions. nih.gov Another prominent hypothesis is that arginine molecules form clusters in aqueous solutions that present a hydrophobic surface. plos.org These clusters can interact with and mask the exposed hydrophobic patches on unfolded or misfolded proteins, thereby preventing the protein-protein interactions that lead to aggregation. plos.org Molecular dynamics simulations have further shown that arginine can bind to anionic residues (aspartate and glutamate) on a protein's surface, which prevents them from forming inter-protein salt bridges that can act as nucleation points for aggregation. nih.gov

However, the effect of arginine is not universally inhibitory. Under certain conditions, L-arginine has been shown to accelerate the aggregation of some acidic model proteins, indicating that its role is complex and dependent on the specific protein and environmental context. nih.gov

Arginyllysine in Systems Biology and Physiological Homeostasis

Role of Arginyllysine as a Metabolite in Specific Biological Systems

Arginyllysine has been identified as a key metabolite in studies exploring the intricate connections between the gut microbiome and host physiology. foodb.cahmdb.ca As a product of protein metabolism, its presence and concentration can signal important functional shifts within an ecosystem, such as the rumen, and reflect adaptive responses to environmental pressures. mdpi.com

Ruminants, such as sheep, depend on a symbiotic relationship with a dense and diverse consortium of microbes in their rumen to digest plant matter. researchgate.net This microbial fermentation produces volatile fatty acids and other metabolites that serve as primary nutrient sources for the host animal. researchgate.netnih.gov The rumen epithelium is a critical interface where the host and its microbiota interact, with microbial metabolites directly influencing host nutrient utilization and physiological status. nih.gov

In this context, metabolomic studies have identified arginyllysine as a differential metabolite in the rumen fluid of Tibetan sheep. mdpi.com The variation in its levels is indicative of the dynamic metabolic exchanges occurring between the rumen microbiota and the host. mdpi.com The gut microbiota is known to be deeply involved in the catabolism and utilization of amino acids from both dietary and endogenous proteins, which can then be used as precursors for a variety of metabolic end-products. mdpi.com The presence of arginyllysine within this system highlights its role as a component of the complex "microbiome-metabolome" axis that governs host health and productivity. mdpi.com

A study comparing the rumen metabolome of Tibetan sheep at different altitudes found that arginyllysine was among the top 10 metabolites showing differential abundance between low-altitude (LA) and mid-altitude (MA) groups. mdpi.com This finding suggests a correlation between the metabolic pathways involving arginyllysine and the physiological adaptations required to thrive in high-altitude environments. mdpi.com Such metabolic shifts are crucial for coping with environmental stressors like hypoxia, and the gut microbiome plays a significant role in this adaptive process. mdpi.commdpi.com

Table 1: Selected Differential Metabolites in Tibetan Sheep Rumen Fluid Across Altitudes An interactive table detailing metabolites that vary with altitude, indicating their potential role in environmental adaptation.

Metabolite Comparison Group Direction of Change Potential Significance
Arginyllysine LA vs. MA Differential Part of metabolic adaptation to altitude mdpi.com
Adenosine 2',3'-cyclic phosphate (B84403) LA vs. MA Differential Energy metabolism and signaling mdpi.com
Glycyl-phenylalanine LA vs. MA Differential Peptide metabolism mdpi.com

Source: Adapted from research findings on Tibetan sheep metabolomics. mdpi.com

Characterization in Ruminant Microbiome-Host Metabolic Interplay

Neuro-Immunoendocrine Axis Modulation by Arginyllysine and its Constituents

The constituents of arginyllysine, arginine and lysine (B10760008), have been shown to modulate the neuro-immunoendocrine axis, the network of communication between the nervous, immune, and endocrine systems. This modulation occurs, in part, through the sensing of these amino acids in the circulation, which triggers neuronal pathways that influence immune organ function.

Electrophysiological studies in animal models have demonstrated that systemic administration of an arginine-lysine mixture directly impacts autonomic nerve activity. nih.govnih.gov When administered intravenously to rats, an Arg-Lys solution was shown to be detected by hepatoportal sensors, which in turn stimulate hepatic vagal afferent nerves leading to the hypothalamus. nih.gov

This sensory input results in a centrally mediated modulation of efferent (outgoing) nerve signals to primary immune organs:

Thymus: The firing rate of the vagal efferent nerve to the thymus increases. nih.govnih.gov

Spleen: The firing rate in splenic efferent nerves decreases. nih.gov

This demonstrates a clear mechanism whereby the presence of these amino acids in the system activates a specific neuronal circuit, linking nutrient status directly to the nervous system's regulation of immune centers. nih.gov

The changes in nerve activity described above translate directly into functional immunomodulatory effects. nih.gov The altered efferent signals from the hypothalamus to the thymus and spleen enhance specific immune activities. nih.govnih.gov

Lymphocyte Release: The increased vagal efferent firing to the thymus is associated with an enhanced release of thymic lymphocytes. nih.govnih.gov

Natural Killer (NK) Cell Activity: The decreased firing rate in splenic efferents leads to an enhancement of Natural Killer (NK) cell activity. nih.govnih.gov NK cells are cytotoxic lymphocytes critical to the innate immune system, providing rapid response to virally infected cells and tumors. thermofisher.comoatext.com

Studies focusing on arginine alone have corroborated these findings, showing it can enhance the cytotoxic activity of both NK cells and lymphokine-activated-killer (LAK) cells. nih.gov This suggests that arginyllysine and its components act as signaling molecules that the body uses to potentiate immune readiness via the neuro-immunoendocrine axis. nih.gov

Table 2: Neuro-Immune Effects of Systemic Arginine-Lysine Administration An interactive table summarizing the pathway from neuronal sensing to immune response modulation.

Step Organ/Pathway Observed Effect Immunological Consequence
Sensing Hepatoportal System Detection of Arg-Lys nih.gov Initiation of signal to CNS
Afferent Signal Hepatic Vagal Nerves Stimulation of afferents to hypothalamus nih.gov Central processing of nutrient signal
Efferent Signal Vagal Thymus Nerve Increased efferent firing rate nih.govnih.gov Enhanced thymic lymphocyte release nih.govnih.gov

| Efferent Signal | Splenic Nerve | Decreased efferent firing rate nih.gov | Enhanced Natural Killer (NK) cell activity nih.gov |

Source: Based on electrophysiological studies in rats. nih.govnih.gov

Neuronal Sensing and Efferent Pathway Activation (e.g., vagal to thymus, splenic nerves)

Arginine-Lysine Antagonism in Metabolic and Physiological Contexts

While arginine and lysine can act synergistically in some pathways, they also share a well-documented antagonistic relationship in metabolism. nih.govoregonstate.education This antagonism arises from competition between the two structurally similar basic amino acids for shared transport systems and enzymatic pathways. nih.govresearchgate.net

The antagonism is most prominently observed when dietary lysine is in excess. nih.govresearchgate.net High levels of lysine can interfere with arginine availability through several mechanisms:

Competition for Transport: Arginine and lysine compete for reabsorption in the renal tubules. nih.gov

Enzyme Induction: Excess lysine significantly increases the activity of kidney arginase, the enzyme that catabolizes arginine into ornithine and urea (B33335). nih.govresearchgate.net This leads to accelerated degradation and urinary excretion of arginine, effectively increasing the dietary requirement for it. nih.gov

This antagonistic effect is particularly significant in uricotelic species like poultry, which cannot synthesize arginine de novo and rely entirely on dietary sources. redalyc.org In these species, a high lysine-to-arginine ratio in the diet can induce an arginine deficiency, not through a simple lack of intake, but through a metabolic effect that enhances its degradation. nih.govredalyc.org This can negatively impact growth and other physiological processes that depend on arginine, such as the synthesis of creatine (B1669601) and nitric oxide. redalyc.org

Table 3: Overview of Arginine-Lysine Antagonism An interactive table detailing the mechanisms and consequences of the metabolic antagonism between arginine and lysine.

Aspect Description
Primary Cause Excess dietary lysine relative to arginine. nih.govresearchgate.net
Mechanism Competition for renal tubular reabsorption; Induction of kidney arginase activity, leading to increased arginine catabolism. nih.govresearchgate.net
Key Enzyme Arginase. nih.gov
Primary Consequence Increased degradation and excretion of arginine, leading to a higher physiological requirement. nih.gov

| Affected Species | Demonstrated in poultry, rats, guinea pigs, and dogs. nih.govresearchgate.net |

Source: Compiled from reviews on amino acid metabolism. nih.govoregonstate.educationresearchgate.netredalyc.org

Methodological Frameworks for Investigating Arginyllysine and Its Derivatives

Chemical Synthesis and Analog Design for Arginine- and Lysine-Containing Peptides

The synthesis and design of peptides containing arginine and lysine (B10760008) are foundational to studying their biological roles. These approaches enable the production of specific peptide sequences and their analogs for functional and structural analysis.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for assembling peptides, including those with modified arginine residues. The process involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. For arginine, the bulky and highly basic guanidinium (B1211019) group requires a robust protecting group to prevent side reactions during synthesis.

A common protecting group for the arginine side chain is 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). The Pbf group is stable under the conditions required for cleaving the N-terminal fluorenylmethyloxycarbonyl (Fmoc) group but can be removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA). The use of such protecting groups is critical when synthesizing peptides containing modified arginine, such as methylated or citrullinated forms, allowing for precise control over the final peptide structure.

Protecting Group Abbreviation Typical Cleavage Condition Application Note
2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonylPbfTrifluoroacetic Acid (TFA)Commonly used in Fmoc-based SPPS for arginine protection.
Pentamethylchroman-6-sulfonylPmcTrifluoroacetic Acid (TFA)An alternative to Pbf, offering similar acid lability.
4-methoxy-2,3,6-trimethylbenzenesulfonylMtrTrifluoroacetic Acid (TFA)Requires stronger acid conditions for removal compared to Pbf.

Computational methods are indispensable for predicting and understanding how arginine- and lysine-containing peptides interact with their biological targets. These in silico techniques provide insights into binding affinities and modes, guiding the design of new peptide analogs.

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For peptides containing arginyllysine, docking can elucidate how the peptide fits into the binding site of a protein, highlighting key interactions such as hydrogen bonds and electrostatic interactions involving the charged side chains of arginine and lysine.

Molecular Dynamics (MD) Simulations offer a more dynamic view of peptide-target interactions. By simulating the movement of atoms over time, MD can reveal the conformational changes that occur upon binding and provide a more accurate estimation of binding free energy. These simulations are particularly useful for studying the flexibility of peptides and their targets, which is often crucial for biological function.

Computational Method Primary Application Key Insights Provided
Molecular DockingPredicting binding posesBinding orientation, key intermolecular interactions (e.g., hydrogen bonds).
Molecular Dynamics (MD) SimulationsSimulating dynamic behaviorConformational changes, binding free energy, system stability.

Principles of Solid-Phase Peptide Synthesis (SPPS) for Modified Arginine Building Blocks

Advanced Proteomic and Mass Spectrometry Techniques for PTM Characterization

The characterization of post-translational modifications (PTMs) on arginyllysine and other peptides relies heavily on advanced proteomic and mass spectrometry (MS) techniques. These methods allow for the precise identification and quantification of various modifications.

Electron Transfer Dissociation (ETD) is a fragmentation method used in mass spectrometry that is particularly well-suited for the analysis of labile PTMs like methylation on arginine residues. Unlike collision-induced dissociation (CID), which often leads to the loss of the modification, ETD preserves these modifications by inducing fragmentation of the peptide backbone while leaving the PTMs intact. This allows for the unambiguous localization of methyl groups on specific arginine residues within a peptide sequence.

Data-Independent Acquisition Mass Spectrometry (DIA-MS) is a powerful technique for the comprehensive and quantitative analysis of PTMs in complex biological samples. In DIA-MS, all precursor ions within a selected mass range are fragmented, and the resulting fragment ions are recorded. This approach allows for the simultaneous quantification of multiple PTMs across thousands of peptides without the need for prior knowledge of the sample composition. DIA-MS is particularly valuable for studying the interplay between different modifications on peptides containing arginyllysine.

The low abundance of many modified peptides necessitates enrichment and separation strategies prior to mass spectrometry analysis. Techniques such as immunoprecipitation with modification-specific antibodies can be used to enrich for peptides with specific PTMs.

Furthermore, advanced separation techniques are crucial for resolving the complexity of peptide mixtures. High-performance liquid chromatography (HPLC) is commonly used, and employing separations at a neutral pH can provide an orthogonal separation to the more traditional low-pH reversed-phase chromatography. This approach can improve the separation of peptides with similar properties, including those with different PTMs, leading to increased identification and quantification of modified peptides.

Technique Purpose Advantage for PTM Analysis
Electron Transfer Dissociation (ETD)Peptide FragmentationPreserves labile PTMs like methylation, allowing for accurate site localization.
Data-Independent Acquisition (DIA-MS)Quantitative ProteomicsAllows for simultaneous and unbiased quantification of multiple PTMs in complex samples.
Neutral pH Peptide SeparationPeptide SeparationProvides orthogonal separation to low-pH methods, improving resolution and identification of modified peptides.

Stable Isotope Labeling Techniques for PTM Quantification

The precise quantification of post-translational modifications (PTMs), such as those involving arginyllysine, is fundamental to understanding their roles in cellular processes. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for the quantitative analysis of proteomes. wikipedia.orgnih.gov This metabolic labeling strategy involves replacing standard "light" amino acids in cell culture media with "heavy", non-radioactive, stable isotope-labeled counterparts. For investigations related to arginyllysine, the amino acids L-arginine and L-lysine are of principal importance. isotope.comgbiosciences.com

The core principle of SILAC is the in vivo incorporation of these heavy amino acids into the entire proteome of living cells over several cell divisions. wikipedia.orggbiosciences.com One population of cells is grown in a "light" medium containing naturally abundant isotopes (e.g., ¹²C, ¹⁴N), while a second population is cultured in a "heavy" medium containing, for example, arginine labeled with six ¹³C atoms (¹³C₆-Arg) and lysine labeled with ¹³C₆ (¹³C₆-Lys). nih.govisotope.com This results in two cell populations that are chemically identical but distinguishable by mass.

After the experimental endpoint, the cell populations are combined, and the proteins are extracted and digested, often with trypsin. gbiosciences.com Trypsin specifically cleaves proteins at the C-terminus of lysine and arginine residues, ensuring that the vast majority of resulting peptides are labeled and thus suitable for quantification. isotope.comgbiosciences.com When analyzed by mass spectrometry, a peptide from the "light" sample appears as a single peak, while its "heavy" counterpart appears as a separate peak with a predictable mass shift. wikipedia.org The relative abundance of the protein is determined by comparing the intensities of these heavy and light peptide pairs. wikipedia.orgnih.gov

A significant advantage of SILAC is that samples are combined at the earliest possible stage, minimizing experimental variability that can arise from separate sample preparation workflows. isotope.com This metabolic labeling approach has been successfully applied to quantify changes in protein abundance and post-translational modifications, including phosphorylation and methylation. nih.gov However, a potential complication in SILAC experiments is the metabolic conversion of arginine to other amino acids, most notably proline. nih.govnih.gov This conversion can lead to inaccuracies in quantification. Research has shown that this issue can be mitigated by supplementing the SILAC medium with L-proline, which prevents the conversion pathway without affecting the incorporation of labeled arginine. nih.gov

Table 1: Common Stable Isotopes Used in SILAC for Arginine and Lysine Labeling This table provides examples of stable isotopes used to label arginine and lysine for quantitative proteomics, along with their corresponding mass shifts.

Amino Acid Isotope Label Mass Increase (Da) Common Application
L-Arginine ¹³C₆ 6 Standard "heavy" label for dual-channel experiments. wikipedia.org
L-Arginine ¹³C₆, ¹⁵N₄ 10 Used in triple-channel or "heavy" SILAC experiments for multiplexing.
L-Lysine ¹³C₆ 6 Paired with ¹³C₆-Arginine for comprehensive proteome labeling. isotope.com
L-Lysine ⁴,⁴,⁵,⁵-D₄ 4 Deuterium labels, used less commonly due to potential chromatographic separation from light counterparts.

Genetic Engineering and Genome Editing Approaches for Pathway Elucidation (e.g., CRISPR-Cas System in Haloarchaea)

Elucidating the biosynthetic and metabolic pathways of novel compounds and post-translational modifications, such as those involving arginyllysine, relies on the ability to perform targeted genetic manipulation. In archaea, particularly in halophilic archaea (haloarchaea), the development of genetic tools has progressed significantly, enabling detailed functional genomics studies. scienceopen.comoup.com The CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated proteins) system, originally discovered as an adaptive immune mechanism in bacteria and archaea, has been repurposed into a revolutionary genome editing tool. bmbreports.orgneb.com

The most commonly used system, CRISPR-Cas9, functions by using a guide RNA (gRNA) to direct the Cas9 nuclease to a specific target DNA sequence. nih.gov The Cas9 protein then creates a double-strand break (DSB) in the DNA. neb.com The cell's natural DNA repair mechanisms, primarily non-homologous end joining (NHEJ) or homology-directed repair (HDR), are then leveraged to introduce desired genetic modifications. nih.govfrontiersin.org NHEJ often results in small insertions or deletions (indels) that can effectively knock out a gene, while HDR can be used to introduce precise mutations or insert new genetic material if a donor template is provided. nih.gov

In the context of elucidating an arginyllysine pathway in a model organism like Haloferax volcanii, which is known to be genetically tractable, CRISPR-Cas9 is an invaluable tool. mdpi.comnih.gov Researchers can use it to systematically knock out candidate genes suspected of being involved in the formation or processing of the arginyllysine modification. These candidate genes might include putative ligases, synthases, or transferases identified through genomic analysis.

The process would involve designing gRNAs specific to the target genes in the haloarchaeal genome. Following the introduction of the CRISPR-Cas9 system into the cells and subsequent gene knockout, the proteome of the mutant strain would be analyzed. By using a quantitative proteomic technique like SILAC (as described in section 6.2.4), researchers could precisely measure whether the arginyllysine modification is absent or significantly reduced in the knockout strain compared to the wild-type. A loss of the modification would provide strong evidence for the function of the knocked-out gene in the arginyllysine pathway. This reverse genetics strategy is crucial for moving from genomic prediction to functional validation of pathway components. frontiersin.org

Table 2: Hypothetical CRISPR-Cas9 Experimental Framework for Pathway Elucidation in Haloferax volcanii This table outlines a conceptual experimental design using CRISPR-Cas9 to identify a gene responsible for a hypothetical arginyllysine linkage.

Step Action Target Expected Outcome Analytical Method
1. Candidate Identification Bioinformatic genome analysis Putative enzyme domains (e.g., ligase, transferase) A list of candidate genes (e.g., ligA, ligB, ligC) potentially involved in the pathway. Sequence homology searches (BLAST), domain prediction.
2. gRNA Design & Cloning Synthesize gRNAs for each candidate gene Exons of ligA, ligB, ligC Plasmids containing Cas9 and specific gRNAs for transformation into H. volcanii. Standard molecular cloning techniques.
3. Gene Knockout Transformation of H. volcanii with CRISPR-Cas9 plasmids Genomic loci of ligA, ligB, ligC Creation of individual knockout mutant strains (ΔligA, ΔligB, ΔligC). DNA sequencing to confirm indels at target sites.
4. Phenotypic Analysis Quantitative Proteomics Total proteome Identification of the mutant strain (e.g., ΔligB) that no longer produces the arginyllysine modification. Mass Spectrometry (LC-MS/MS) with SILAC. nih.gov

Emerging Avenues and Future Research Imperatives for Arginyllysine

Discovery of Novel Enzymatic and Non-Enzymatic Modification Pathways

The biological functions of Arginyllysine are dictated by how it is created, altered, and broken down within the body. Uncovering new modification pathways is a critical area of future investigation.

Enzymatic Pathways: Arginyllysine is known to be produced through the breakdown of proteins. However, the existence of specific enzymes, such as synthases or ligases, that are dedicated to producing this dipeptide for signaling or other functions is an active area of research. researchgate.netmdpi.com The enzymes responsible for creating dipeptides, like cyclodipeptide synthases (CDPSs) and non-ribosomal peptide synthetases (NRPSs), are part of a larger family of "tailoring enzymes" that modify these molecules for specific biological activities. frontiersin.orgmdpi.com Future work will likely focus on identifying enzymes that might add Arginyllysine to other proteins or cleave it from them, and whether Arginyllysine itself can be modified by other enzymes. nih.gov For example, enzymes like papain have been used in laboratory settings to synthesize arginine-based compounds, indicating that enzymatic pathways for such modifications are plausible. nih.govrsc.org

Non-Enzymatic Pathways: Beyond enzyme-driven processes, non-enzymatic modifications are of significant interest, particularly reactions involving sugars. The spontaneous reaction between proteins and sugars, known as non-enzymatic glycation or the Maillard reaction, leads to the formation of Advanced Glycation End-products (AGEs). whiterose.ac.uk This process is particularly relevant for long-lived proteins and is implicated in the pathology of diabetes. aginganddisease.orgnih.gov The lysine (B10760008) and arginine residues within proteins are primary sites for this type of modification. aginganddisease.org Future research will aim to characterize the specific Arginyllysine-derived AGEs, such as DOGDIC, GODIC, and MODIC, and understand their impact on tissue structure and function. whiterose.ac.uk Studies have already shown that Arginyllysine can inhibit some aspects of non-enzymatic glycation in vitro. nih.gov

Elucidation of Regulatory Networks Involving Arginyllysine and its Bioconjugates

A crucial future research direction is to map out the regulatory networks where Arginyllysine and its modified forms (bioconjugates) act as signaling molecules.

It is becoming clear that dipeptides are not just metabolic intermediates but can act as specific regulators of cellular processes. researchgate.net They can be found in protein complexes, influencing the activity of their protein partners, and their presence can lead to changes in cell growth and stress tolerance. researchgate.net The individual amino acids, arginine and lysine, are known to regulate key signaling pathways like the mTOR pathway, which is central to cell growth, proliferation, and protein synthesis. iastatedigitalpress.comnih.govnih.gov Arginine can also regulate the TOR signaling pathway through specific transporters like SLC38A9. nih.gov This suggests that the dipeptide Arginyllysine could have similar or unique regulatory roles.

A bioconjugate of lysine and arginine has been synthesized that mimics the biological activity of the well-known RGD peptide sequence, which is crucial for cell adhesion, demonstrating that such molecules can have potent, specific biological effects. nih.gov Future work will focus on identifying specific cellular receptors for Arginyllysine and its bioconjugates. americanpeptidesociety.orgyoutube.com Understanding how these molecules influence major signaling cascades will provide a deeper insight into their regulatory functions.

Development of Innovative Analytical Tools for Sub-Cellular Localization and Dynamics

To fully understand Arginyllysine's function, it is essential to know where it is located within the cell and how it moves. This requires the development of new and advanced analytical tools.

Current methods like mass spectrometry (MS) and liquid chromatography (LC) are effective for detecting and quantifying dipeptides in biological samples. researchgate.netnih.gov However, to see their precise location within cells, more advanced techniques are needed. Mass spectrometry imaging (MSI) is an emerging technique that allows for the visualization of the spatial distribution of molecules, including dipeptides, directly in tissue sections. nih.govmdpi.comrsc.orgshimadzu.com

Another key area is the development of fluorescent probes that can specifically bind to Arginyllysine or its constituent amino acids. nih.govnih.govrsc.orgsioc-journal.cn These probes would allow researchers to use fluorescence microscopy to see the dipeptide in real-time within living cells, tracking its movement and accumulation in different cellular compartments. nih.gov Various computational tools are also being developed to predict the subcellular localization of proteins based on their amino acid and dipeptide composition, which could be adapted to study dipeptides themselves. pitt.eduencyclopedia.pubnih.govoup.comoup.com

Table 1: Comparison of Analytical Tools for Arginyllysine Research

Tool Application Advantages Limitations
Liquid Chromatography-Mass Spectrometry (LC-MS) Quantification of Arginyllysine in bulk samples. researchgate.netnih.gov High sensitivity and specificity. Lacks subcellular spatial information.
Mass Spectrometry Imaging (MSI) Visualization of Arginyllysine distribution in tissue sections. mdpi.comrsc.org Provides spatial context. Resolution may not be at the single-cell level.
Fluorescent Probes Real-time imaging of Arginyllysine in living cells. nih.govnih.gov High spatial and temporal resolution. Requires development of highly specific probes.

| Computational Prediction Tools | Predicting potential subcellular locations based on sequence. pitt.eduencyclopedia.pub | High-throughput and predictive. | Requires experimental validation. |

Interdisciplinary Approaches Integrating Omics Data for Systems-Level Understanding

Achieving a complete picture of Arginyllysine's role in biology will necessitate integrating data from various "omics" fields, including proteomics, metabolomics, and transcriptomics. This systems-biology approach is a critical future direction.

By combining these large-scale datasets, researchers can build comprehensive models of the molecular networks influenced by Arginyllysine. For instance, metabolomics can track the levels of Arginyllysine and related molecules in response to different conditions. mdpi.com Proteomics can then identify which proteins interact with or are modified by Arginyllysine. Transcriptomics can reveal how these interactions lead to changes in gene expression, which ultimately control cellular behavior.

This integrated approach can help unravel complex biological stories. For example, a study on Tibetan sheep adapting to high altitudes used metabolomics to identify changes in the levels of metabolites, including Arginyllysine, and linked them to changes in the gut microbiome and host gene expression related to energy and lipid metabolism. mdpi.com Understanding the interplay between different "omics" layers is essential for building a systems-level view of how nutrient sensors and signaling networks, like the TOR pathway, respond to amino acids to maintain cellular homeostasis. mdpi.com This will allow for the generation of new, testable hypotheses about the precise functions of Arginyllysine.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing arginyllysine with high purity, and what methodological steps can mitigate these issues?

  • Answer: Synthesis of arginyllysine often faces challenges such as unwanted byproducts (e.g., dipeptide isomers) and low yields due to incomplete coupling reactions. To address this, researchers should:

  • Optimize reaction conditions (e.g., pH, temperature) using controlled kinetic studies .
  • Employ reverse-phase HPLC with UV detection (e.g., at 220 nm) for purity assessment, referencing retention times against synthetic standards .
  • Validate purification protocols (e.g., ion-exchange chromatography) with mass spectrometry (MS) to confirm molecular identity .

Q. Which validated assays are recommended for quantifying arginyllysine in biological matrices, and what parameters ensure reliability?

  • Answer:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Validated for sensitivity (limit of detection ≤1 nM) and specificity (no cross-reactivity with lysine or arginine). Include internal standards (e.g., isotopically labeled arginyllysine) to correct for matrix effects .
  • Enzymatic Assays: Use arginyllysine-specific hydrolases coupled with fluorometric detection. Key validation parameters: intra-day precision (CV <10%), recovery rates (85–115%), and linearity (R² ≥0.99) .

Q. How should researchers design experiments to assess arginyllysine’s role in cellular metabolic pathways?

  • Answer:

  • Hypothesis-Driven Design: Formulate hypotheses linking arginyllysine to specific pathways (e.g., urea cycle modulation). Define independent variables (e.g., arginyllysine concentration) and dependent variables (e.g., ATP levels) .
  • Control Groups: Include untreated cells and cells exposed to lysine/arginine alone to isolate arginyllysine-specific effects .
  • Data Collection: Use metabolomics platforms (e.g., GC-MS) for untargeted profiling, followed by pathway analysis tools like MetaboAnalyst .

Advanced Research Questions

Q. How can tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) resolve structural ambiguities in arginyllysine derivatives?

  • Answer:

  • MS/MS Fragmentation Patterns: Compare collision-induced dissociation (CID) spectra of synthetic derivatives to theoretical fragmentation models. Key diagnostic ions (e.g., m/z 147 for lysine immonium ions) confirm backbone connectivity .
  • NMR Assignments: Use 2D experiments (e.g., COSY, HSQC) to resolve overlapping proton signals. For example, NOESY correlations can distinguish cis/trans isomers in proline-containing analogs .

Q. What strategies reconcile contradictory data between in vitro and in vivo studies of arginyllysine’s stability?

  • Answer:

  • Contextual Analysis: Evaluate differences in experimental conditions (e.g., pH, temperature, redox state) that may destabilize arginyllysine in vivo .
  • Pharmacokinetic Modeling: Use compartmental models to simulate in vivo degradation rates, incorporating variables like renal clearance and enzymatic hydrolysis .
  • Controlled Replication: Repeat in vitro assays under physiologically relevant conditions (e.g., serum-containing media) to mimic in vivo environments .

Q. How can computational modeling predict arginyllysine’s interactions with target enzymes, and what validation steps are critical?

  • Answer:

  • Molecular Dynamics (MD) Simulations: Model binding affinities using force fields (e.g., AMBER) and assess hydrogen-bonding networks with active-site residues .
  • Validation: Compare predicted binding energies (ΔG) to experimental values from isothermal titration calorimetry (ITC). Discrepancies >1 kcal/mol warrant re-evaluation of force field parameters .

Q. What methodological frameworks (e.g., FINER criteria) ensure rigorous formulation of research questions for arginyllysine studies?

  • Answer: Apply the FINER criteria:

  • Feasibility: Ensure access to specialized equipment (e.g., NMR, LC-MS) and synthetic standards .
  • Novelty: Focus on understudied aspects (e.g., post-translational arginyllysine modifications in non-mammalian systems) .
  • Ethical Compliance: For in vivo studies, adhere to NIH guidelines for animal welfare and data reproducibility .

Data Management and Reproducibility

Q. How can researchers address reproducibility challenges in arginyllysine studies, particularly in enzymatic activity assays?

  • Answer:

  • Protocol Standardization: Document buffer compositions (e.g., Tris-HCl vs. phosphate) and enzyme sources (e.g., recombinant vs. tissue-extracted) to minimize variability .
  • Open Data Practices: Share raw spectra, chromatograms, and statistical scripts in supplementary materials to enable independent verification .

Q. What statistical approaches are optimal for analyzing dose-response relationships in arginyllysine toxicity studies?

  • Answer:

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values. Report 95% confidence intervals and assess goodness-of-fit via residual plots .
  • Outlier Detection: Use Grubbs’ test to identify anomalous data points, ensuring biological replicates (n ≥6) to account for variability .

Tables for Key Methodological Parameters

Technique Key Parameters Validation Criteria Reference
LC-MS/MS QuantitationLOD: 0.5 nM, LOQ: 1.5 nMCV <15%, recovery 85–115%
Enzymatic Activity AssaysSubstrate Km: 50 µM, Vmax: 12 nmol/min/mgLinearity (R² ≥0.98), Z’-factor >0.5
MD SimulationsSimulation time: 100 ns, RMSD <2.0 ÅΔG binding ±1 kcal/mol vs. ITC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Arg-Lys-OH
Reactant of Route 2
H-Arg-Lys-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.